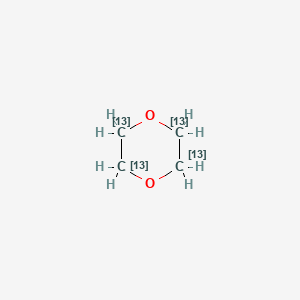

1,4-Dioxane-13C4

Vue d'ensemble

Description

1,4-Dioxane-13C4: is an isotopically labeled compound where all four carbon atoms are replaced with the carbon-13 isotope. It is a colorless liquid with a faint, sweet odor similar to diethyl ether. This compound is primarily used in scientific research and laboratory applications, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,4-Dioxane-13C4 can be synthesized through the reaction of ethylene glycol with 1,2-dibromoethane. The reaction involves the formation of an intermediate, which is then cyclized to form 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound typically involves the isotopic labeling of the starting materials. This process ensures that the final product contains the desired carbon-13 isotopes. The reaction conditions are carefully controlled to achieve high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 1,4-Dioxane-13C4 undergoes various chemical reactions, including:

Oxidation: It can form peroxides upon exposure to air, which are often highly explosive and unstable.

Reduction: It can be reduced to form simpler compounds, although specific reduction reactions are less common.

Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products:

Oxidation: The primary peroxide formed is 2-hydroperoxy-1,4-dioxane, which decomposes to yield dioxanone and water.

Substitution: The products depend on the substituent introduced during the reaction.

Applications De Recherche Scientifique

1,4-Dioxane-13C4 has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent and reagent in various chemical reactions and analytical techniques.

Biology: Employed in studies involving metabolic pathways and enzyme reactions due to its isotopic labeling.

Medicine: Utilized in drug development and pharmacokinetic studies to trace the metabolic fate of compounds.

Industry: Applied in the production of polymers and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1,4-Dioxane-13C4 involves its interaction with various molecular targets and pathways:

Oxidative Stress: It can induce oxidative stress by forming reactive oxygen species (ROS) during its metabolism.

DNA Damage: It has been shown to cause DNA double-strand breaks, leading to potential carcinogenic effects.

Metabolic Pathways: It is metabolized by liver enzymes, leading to the formation of various metabolites that can exert toxic effects.

Comparaison Avec Des Composés Similaires

1,4-Dioxane: The non-labeled version of the compound, commonly used as a solvent.

1,3-Dioxane: A structural isomer with different chemical properties.

Diethylene Glycol: A related compound with similar solvent properties.

Uniqueness: 1,4-Dioxane-13C4 is unique due to its isotopic labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This labeling allows researchers to track the compound’s behavior and interactions in various chemical and biological systems .

Activité Biologique

1,4-Dioxane-13C4 is a stable isotopic variant of 1,4-dioxane, a cyclic ether commonly used as a solvent and in various industrial applications. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks. This article reviews the biological activity of this compound, focusing on its toxicity, carcinogenic potential, and mechanisms of action.

- Empirical Formula : C4H8O

- Molecular Weight : 92.08 g/mol

- CAS Number : 1228182-37-3

Toxicological Profile

1,4-Dioxane has been studied extensively for its toxicological effects. Research indicates that it can induce various biological responses:

Carcinogenicity

1,4-Dioxane has been classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC). Key findings include:

- In rodent studies, oral administration resulted in liver and nasal cavity tumors in rats and guinea pigs .

- A significant increase in hepatocellular adenomas and carcinomas was observed in male and female mice exposed to high doses over extended periods .

DNA Damage

Studies have shown that 1,4-dioxane can enhance DNA damage processes:

- At low doses, it was found to increase levels of oxidative DNA modifications such as 8-hydroxyguanosine, indicating its potential to induce oxidative stress .

- The compound's ability to enhance endogenous processes that produce DNA damage suggests a mechanism through which it may contribute to carcinogenesis.

The biological activity of 1,4-dioxane is primarily mediated through its interaction with cellular components:

- Oxidative Stress : The compound induces oxidative stress, leading to DNA modifications that can result in mutations and cancer development .

- Metabolic Activation : Upon metabolism, 1,4-dioxane may form reactive intermediates that interact with cellular macromolecules, further contributing to its toxic effects .

Case Studies

Several case studies highlight the environmental and health implications of 1,4-dioxane exposure:

Environmental Remediation

A case study focused on the removal of 1,4-dioxane from residential drinking water supplies demonstrated the effectiveness of granular activated carbon (GAC) systems. These systems achieved over 98% removal efficiency, showcasing practical approaches to mitigate exposure risks associated with this compound .

Health Risk Assessments

Health risk assessments have been conducted to evaluate exposure levels and associated health risks. These assessments emphasize the need for regulatory measures to limit exposure due to the compound's potential carcinogenicity and other health effects .

Summary of Research Findings

The following table summarizes key research findings regarding the biological activity of 1,4-dioxane:

Propriétés

IUPAC Name |

(2,3,5,6-13C4)1,4-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-6-4-3-5-1/h1-4H2/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHBNJHYFVUHQT-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13CH2]O[13CH2][13CH2]O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745963 | |

| Record name | (~13~C_4_)-1,4-Dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.076 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-37-3 | |

| Record name | (~13~C_4_)-1,4-Dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-37-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.